molecular formula C9H16S B6149624 {bicyclo[2.2.2]octan-2-yl}methanethiol CAS No. 2006968-39-2

{bicyclo[2.2.2]octan-2-yl}methanethiol

Cat. No.: B6149624
CAS No.: 2006968-39-2
M. Wt: 156.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{bicyclo[2.2.2]octan-2-yl}methanethiol is a bicyclic organic compound featuring a thiol (-SH) functional group attached to a methylene bridge at the 2-position of the bicyclo[2.2.2]octane scaffold. The bicyclo[2.2.2]octane system is a rigid, highly strained structure composed of three fused cyclohexane rings, conferring unique steric and electronic properties.

Properties

CAS No.

2006968-39-2

Molecular Formula

C9H16S

Molecular Weight

156.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[2.2.2]octan-2-yl}methanethiol typically involves the Diels–Alder reaction followed by ring-closing metathesis. The Diels–Alder reaction is used to form the bicyclic core, and subsequent functionalization introduces the thiol group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.2]octan-2-yl}methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol group and the bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, disulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

{Bicyclo[2.2.2]octan-2-yl}methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of {bicyclo[2.2.2]octan-2-yl}methanethiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of {bicyclo[2.2.2]octan-2-yl}methanethiol, emphasizing differences in functional groups, physicochemical properties, and applications:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) pKa Key Properties/Applications Reference
This compound -SH C₉H₁₄S 154.28 (estimated) ~10 (thiol) High nucleophilicity, disulfide bond formation N/A
{bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride -SO₂Cl C₉H₁₅ClO₂S 222.74 N/A Reactive intermediate for sulfonamide synthesis
{bicyclo[2.2.2]octan-1-yl}methanol -CH₂OH C₉H₁₆O 140.22 15.24 Lower acidity; precursor for aldehydes
{2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride -CH₂OH, -NH₂⁺HCl C₉H₁₈ClNO 191.70 N/A Basic amino alcohol; potential biological activity
1-(Bicyclo[2.2.2]octan-2-yl)ethanone -COCH₃ C₁₀H₁₆O 152.23 N/A Ketone reactivity (e.g., nucleophilic addition)

Key Comparisons

Functional Group Reactivity Thiol (-SH): Exhibits higher acidity (pKa ~10) compared to alcohols (pKa ~15.24 in {bicyclo[2.2.2]octan-1-yl}methanol) and amines. Enables rapid disulfide bond formation and metal chelation . Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, used to introduce sulfonamide groups in drug discovery . Ketone (-COCH₃): Participates in condensation reactions and serves as a carbonyl source, contrasting with the thiol’s nucleophilic behavior .

methanol analogs) . Amino derivatives (e.g., {2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride) introduce basicity and hydrogen-bonding capacity, which may enhance solubility or biological targeting .

Synthetic Utility Methanethiol derivatives are precursors to sulfonic acids or sulfonamides via oxidation or alkylation, whereas methanol analogs (e.g., {bicyclo[2.2.2]octan-1-yl}methanol) are oxidized to aldehydes for further functionalization . Asymmetric synthesis methods for bicyclo[2.2.2]octane-diones () suggest pathways to chiral thiol derivatives, though stereoselectivity challenges persist .

Biological and Industrial Relevance Thiols are critical in enzyme active sites (e.g., cysteine proteases), while sulfonyl chlorides are intermediates in antibiotics like sulfa drugs . Amino alcohols () may mimic natural alkaloids, highlighting the scaffold’s versatility in drug design .

Research Findings and Data Gaps

  • Synthesis Challenges: notes difficulties in stereoselective Diels-Alder reactions for bicyclo[2.2.2]octane systems, which may extend to thiol derivatives .
  • Toxicity Data: Limited toxicological information exists for bicyclo[2.2.2]octane derivatives (), underscoring the need for safety studies .
  • Computational Insights : The radical stability of bicyclo[2.2.2]octane systems () suggests computational modeling could predict thiol reactivity under radical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.